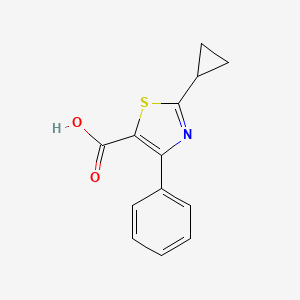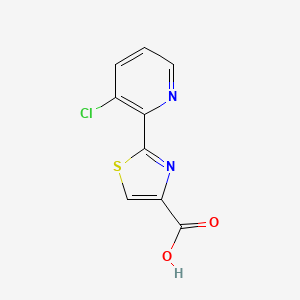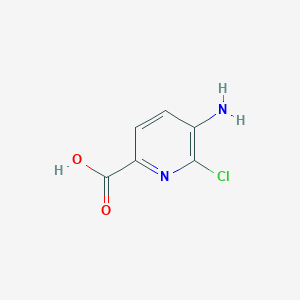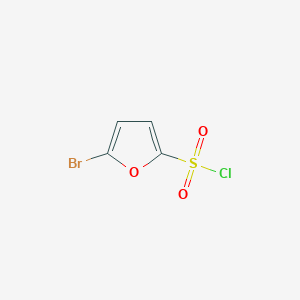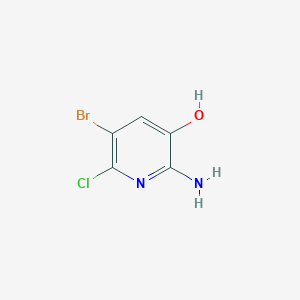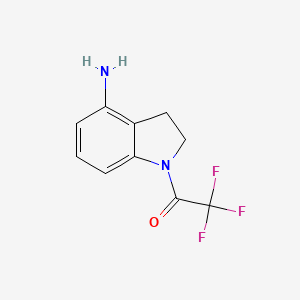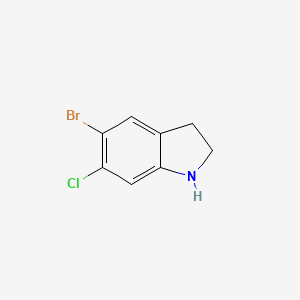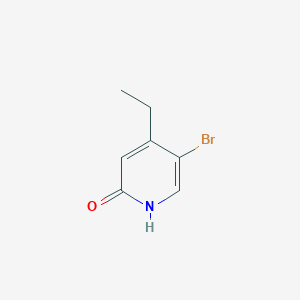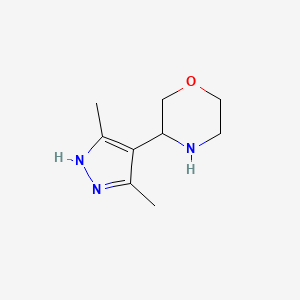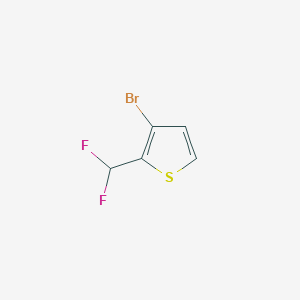
3-Bromo-2-(difluoromethyl)thiophene
Descripción general
Descripción
“3-Bromo-2-(difluoromethyl)thiophene” is a chemical compound with the CAS Number: 1403667-53-7 . It’s a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One of the popular strategies is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of elemental sulfur and NaOtBu for the synthesis of thiophene derivatives from 1,3-diynes .Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In the case of 2-bromo-3-methoxythiophene, it was found that a side reaction of the autopolymerization reaction occurred, and the polymerization reaction mechanism occurred in multiple steps .Aplicaciones Científicas De Investigación
Organic Semiconductors
3-Bromo-2-(difluoromethyl)thiophene: is a valuable precursor in the synthesis of organic semiconductors. Thiophene derivatives are known for their role in the advancement of organic semiconductors due to their high π-electron density and planar structure, which facilitate charge mobility . These materials are crucial for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives, including 3-Bromo-2-(difluoromethyl)thiophene , are utilized as corrosion inhibitors . Their ability to form protective layers on metals makes them an integral part of formulations designed to extend the life of metal components in harsh environments.
Pharmaceutical Research
Thiophene-based molecules exhibit a range of pharmacological properties. They are explored for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The structural modification of thiophene derivatives, such as 3-Bromo-2-(difluoromethyl)thiophene , can lead to the development of new drugs with improved efficacy and reduced side effects.
Material Science
The thiophene ring system is significant in material science, particularly in the fabrication of electrochromic devices (ECDs). These devices change color or opacity when an electric charge is applied, and thiophene derivatives are investigated for their potential to improve the performance and durability of ECDs .
Supramolecular Chemistry
3-Bromo-2-(difluoromethyl)thiophene: can serve as a building block in supramolecular chemistry. Its incorporation into larger molecular structures can lead to the creation of functional materials with unique properties, such as self-healing materials or molecular sensors .
Synthetic Organic Chemistry
This compound is also used in synthetic organic chemistry for various heterocyclization reactions to create aminothiophene derivatives. These reactions are fundamental in the synthesis of complex organic molecules with specific desired properties .
Safety and Hazards
Direcciones Futuras
Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions of “3-Bromo-2-(difluoromethyl)thiophene” could be in line with these applications.
Propiedades
IUPAC Name |
3-bromo-2-(difluoromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2S/c6-3-1-2-9-4(3)5(7)8/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVRTZUMHJRUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294566 | |
| Record name | 3-Bromo-2-(difluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1403667-53-7 | |
| Record name | 3-Bromo-2-(difluoromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403667-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(difluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



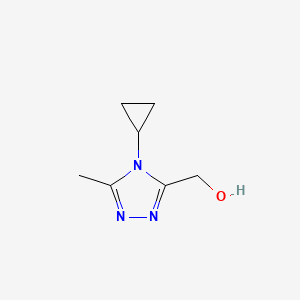
![3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine](/img/structure/B1375904.png)
